2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde
Overview
Description
2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde: is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by the presence of two bromine atoms, an ethoxy group, a methoxy group, and an aldehyde group attached to a benzene ring. It is used primarily in research and development as a versatile small molecule scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-methoxybenzaldehyde. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 5-ethoxy-4-methoxybenzaldehyde
Reagent: Bromine (Br2)
Solvent: Acetic acid
Conditions: Controlled temperature, typically around 0-5°C
The bromination reaction results in the selective addition of bromine atoms to the 2 and 3 positions of the benzene ring, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon)
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid)
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether)
Major Products Formed
Substitution: Substituted benzaldehydes with various functional groups replacing the bromine atoms
Oxidation: 2,3-Dibromo-5-ethoxy-4-methoxybenzoic acid
Reduction: 2,3-Dibromo-5-ethoxy-4-methoxybenzyl alcohol
Scientific Research Applications
2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atoms and aldehyde group play crucial roles in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde can be compared with similar compounds such as:
3,5-Dibromo-2-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but has a hydroxy group instead of an ethoxy group.
The presence of the ethoxy group in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-4-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-3-15-7-4-6(5-13)8(11)9(12)10(7)14-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLFFHKLSAPZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267123 | |
Record name | 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834907-53-8 | |
Record name | 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834907-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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